molecular formula C26H26Cl2N2O5S B15089933 Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B15089933
M. Wt: 549.5 g/mol
InChI Key: CPTDYARIRNHVMI-UHFFFAOYSA-N
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Description

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including amido, carbamoyl, and ester groups, which contribute to its diverse reactivity and potential utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2,4-dichlorophenoxybutanoic acid and 2,4-dimethylphenyl isocyanate. These intermediates are then subjected to amide coupling reactions under controlled conditions to form the desired product. The reaction conditions often include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of amide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring, where nucleophiles like hydroxide or amines replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is investigated for its use in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar chlorinated aromatic structure.

    2,4-Dimethylphenyl isocyanate: An intermediate used in the synthesis of various organic compounds.

    Thiophene derivatives: Compounds with a thiophene ring structure, known for their diverse chemical reactivity.

Uniqueness

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is unique due to its combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C26H26Cl2N2O5S

Molecular Weight

549.5 g/mol

IUPAC Name

methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C26H26Cl2N2O5S/c1-14-7-9-19(15(2)12-14)29-24(32)23-16(3)22(26(33)34-4)25(36-23)30-21(31)6-5-11-35-20-10-8-17(27)13-18(20)28/h7-10,12-13H,5-6,11H2,1-4H3,(H,29,32)(H,30,31)

InChI Key

CPTDYARIRNHVMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl)C(=O)OC)C)C

Origin of Product

United States

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